Tenofovir
Descripción
Propiedades
IUPAC Name |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOIRFVFHAKUTI-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N5O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040132 | |
| Record name | Tenofovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tenofovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014445 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.87e+00 g/L | |
| Record name | Tenofovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14126 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tenofovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014445 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
147127-20-6 | |
| Record name | Tenofovir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147127-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tenofovir [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147127206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tenofovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14126 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tenofovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.993 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TENOFOVIR ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4HFE001U5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tenofovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014445 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
276 - 280 °C | |
| Record name | Tenofovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14126 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tenofovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014445 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Métodos De Preparación
Phosphonate Alkylation Approach
The foundational method for Tenofovir synthesis involves the alkylation of 9-[(R )-2-hydroxypropyl]adenine with a phosphorylating agent. As detailed in patent US20130005969A1, this process begins with the condensation of 1-(6-amino-purin-9-yl)-propan-2-ol (1) with toluene-4-sulfonic acid diethoxy phosphoryl methyl ester (2) in the presence of a base such as magnesium tert-butoxide. The reaction proceeds in a non-polar solvent (e.g., toluene) at 74–76°C for 5–6 hours, followed by hydrolysis with aqueous hydrobromic acid to yield this compound (Figure 1).
Key Reaction Parameters:
This method’s efficiency stems from the base’s ability to deprotonate the hydroxyl group of (1), facilitating nucleophilic attack on the electrophilic phosphorus center of (2). The use of non-polar solvents reduces byproduct formation, while phase transfer catalysts like tetrabutylammonium bromide enhance reaction kinetics.
Esterification and Salt Formation
This compound’s prodrug derivatives require esterification of the phosphonic acid group. Patent CN110590842A describes the reaction of this compound with chloromethyl isopropyl carbonate (POC) in acetonitrile, catalyzed by tetrabutylammonium bromide (TBAB) and potassium carbonate. The inclusion of ammonium phosphate as an auxiliary agent suppresses impurities generated from POC degradation, such as formaldehyde-derived adducts.
Optimized Conditions:
Chemoenzymatic Synthesis Strategies
Stereoselective Reduction Using Alcohol Dehydrogenase
A 2023 Journal of Organic Chemistry study introduced a chemoenzymatic route leveraging alcohol dehydrogenase (ADH) from Lactobacillus kefir for asymmetric synthesis. The reduction of 1-(6-chloro-9H -purin-9-yl)propan-2-one (3) with lyophilized E. coli cells expressing ADH yielded (R )-1-(6-chloro-9H -purin-9-yl)propan-2-ol (4) with >99% enantiomeric excess (ee) and 86% yield. Subsequent amination with ammonium-saturated methanol and phosphorylation with tosylated diethyl(hydroxymethyl) phosphonate completed the synthesis.
Advantages:
Kinetic Resolution via Lipase Catalysis
An alternative enzymatic approach employs Burkholderia cepacia lipase (Amano PS-IM) for the kinetic resolution of racemic intermediates. In a toluene/vinyl acetate system, the lipase selectively acetylates the (S )-enantiomer of 1-(6-amino-purin-9-yl)propan-2-ol, leaving the desired (R )-alcohol for further phosphorylation. While this method achieves 99% ee, its lower yield (47%) limits industrial applicability.
Process Optimization and Yield Enhancements
Recent innovations focus on solvent selection, catalyst recycling, and impurity control. For instance, substituting DMF with N-methylpyrrolidone (NMP) in phosphorylation reactions reduces side-product formation while maintaining reaction rates. Additionally, the integration of molecular sieves during esterification steps minimizes water content, preventing hydrolysis of reactive intermediates.
Table 1: Comparative Analysis of this compound Synthesis Methods
| Method | Catalyst/Enzyme | Solvent | Yield (%) | ee (%) |
|---|---|---|---|---|
| Phosphonate Alkylation | Mg tert-butoxide | Toluene | 85 | N/A |
| Esterification (POC) | TBAB/K2CO3 | Acetonitrile | 71.6* | N/A |
| ADH Reduction | L. kefir ADH | Aqueous | 86 | >99 |
| Lipase Resolution | B. cepacia lipase | Toluene | 47 | 99 |
*Purity after crystallization.
Challenges and Impurity Management
Degradation of chloromethyl isopropyl carbonate (POC) under alkaline conditions remains a critical challenge, generating formaldehyde and subsequent impurities (e.g., impurity A/B). Patent CN110590842A addresses this by introducing ammonium phosphate as a scavenger, forming stable adducts with reactive aldehydes. Similarly, controlling reaction temperatures below 50°C in esterification steps mitigates thermal decomposition .
Análisis De Reacciones Químicas
Tipos de reacciones: Tenofovir se somete a diversas reacciones químicas, incluyendo:
Reducción: Las reacciones de reducción están involucradas en la síntesis de this compound a partir de sus intermedios.
Sustitución: Las reacciones de sustitución se utilizan en la preparación de intermedios de this compound.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Los reactivos como el cloruro de tosilo y el fosfonato de dietilo se emplean en reacciones de sustitución.
Productos principales:
This compound difosfato: La forma activa que inhibe la replicación viral.
Intermedios: Se forman varios intermedios durante la síntesis de this compound, incluyendo ®-1-(6-aminopurina-9-il)-2-propanol.
Aplicaciones Científicas De Investigación
HIV Treatment
Tenofovir disoproxil fumarate (TDF) has been a preferred backbone in ART regimens for HIV. Clinical studies have shown that TDF is effective in both treatment-naive and treatment-experienced patients. In phase III trials, TDF demonstrated comparable efficacy to other antiretrovirals such as efavirenz, with lower toxicity profiles .
Table 1: Efficacy of this compound in HIV Treatment
| Study | Population | Intervention | Outcome |
|---|---|---|---|
| ADVANCE | 1000 participants | TAF vs TDF vs Standard Care | Non-inferiority in viral suppression |
| Gasselin | Treatment-naive patients | Single-dose oral TDF | 8x higher this compound-diphosphate levels |
| Robbins | In vitro studies | TDF vs this compound | >100-fold increase in anti-HIV activity |
Pre-Exposure Prophylaxis (PrEP)
This compound is also utilized for PrEP to prevent HIV acquisition in high-risk populations. The CAPRISA 004 trial demonstrated that topical this compound gel significantly reduced the risk of HIV infection among women. Additionally, oral formulations of this compound combined with emtricitabine have shown efficacy in various studies .
Table 2: Efficacy of this compound in PrEP Studies
| Study | Population | Intervention | Outcome |
|---|---|---|---|
| CAPRISA 004 | South African women | Topical this compound gel | Significant reduction in HIV risk |
| VOICE | High-risk women | Daily oral TDF | Efficacy data pending |
| FACTS 001 | Diverse South African women | Peri-coital use of gel | Confirmatory study ongoing |
Hepatitis B Treatment
This compound is effective against hepatitis B virus (HBV), with studies indicating that it can reduce viral load to undetectable levels within one year of treatment. Its use has transformed the management of chronic HBV infections, making it a first-line treatment option .
Table 3: Efficacy of this compound in Hepatitis B Treatment
| Study | Population | Intervention | Outcome |
|---|---|---|---|
| Long-term follow-up | Chronic HBV patients | Daily this compound | Undetectable viral DNA levels after one year |
Safety Profile and Resistance
While this compound is generally well-tolerated, some concerns regarding renal toxicity and bone mineral density (BMD) loss have been raised, particularly with long-term use . However, newer formulations such as this compound alafenamide (TAF) have shown improved safety profiles with less impact on renal function and BMD .
Case Studies and Research Insights
Recent research has focused on optimizing the delivery methods for this compound to enhance adherence and efficacy. For instance, studies on the pharmacokinetics of topical formulations have indicated that higher concentrations of the drug can be achieved at the site of potential infection, leading to better protective outcomes against HIV .
Mecanismo De Acción
Tenofovir ejerce sus efectos inhibiendo la actividad de la transcriptasa inversa del VIH-1 y la polimerasa del VHB. Una vez dentro de la célula, this compound se fosforila a this compound difosfato, que compite con el sustrato natural desoxiadenosina 5'-trifosfato . Esta competencia da como resultado la terminación de la elongación de la cadena de ADN, evitando así la replicación viral . Los objetivos moleculares de this compound incluyen la enzima transcriptasa inversa en el VIH y la enzima polimerasa en el VHB .
Comparación Con Compuestos Similares
Tenofovir se compara a menudo con otros análogos de nucleótidos, como:
This compound disoproxilo fumarato: Una forma de profármaco de this compound que se ha utilizado ampliamente en el tratamiento del VIH y el VHB.
This compound alafenamida: Un nuevo profármaco que tiene una mejor estabilidad y una menor toxicidad en comparación con el this compound disoproxilo fumarato.
Emtricitabina: Otro análogo de nucleótido utilizado en combinación con this compound para el tratamiento del VIH.
Singularidad: La singularidad de this compound radica en su capacidad para inhibir la replicación tanto del VIH como del VHB con una toxicidad relativamente baja en comparación con otros agentes antivirales . Sus formas de profármaco, this compound disoproxilo fumarato y this compound alafenamida, mejoran su biodisponibilidad y eficacia terapéutica .
Compuestos similares:
- This compound disoproxilo fumarato
- This compound alafenamida
- Emtricitabina
- Lamivudina
- Adefovir dipivoxilo
Actividad Biológica
Tenofovir is an acyclic nucleotide analog that exhibits significant antiviral activity against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). This article delves into the biological activity of this compound, including its mechanisms of action, efficacy in clinical settings, and metabolic pathways.
This compound acts primarily by inhibiting viral replication through competitive inhibition of viral polymerases. The active form, this compound diphosphate (TFV-DP), competes with natural nucleotides for incorporation into viral DNA. This inhibition is particularly potent against HBV polymerase, where TFV-DP demonstrates a value of 0.18 μM, indicating a strong affinity compared to the natural substrate dATP (0.38 μM) .
Table 1: In Vitro Activity of this compound Against HBV
| Compound | EC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | 1.1 | Competitive inhibition of HBV polymerase |
| Adefovir | 0.8 | Competitive inhibition |
| This compound Disoproxil Fumarate | 0.02 | Enhanced potency with prodrug |
Pharmacokinetics and Metabolism
This compound is phosphorylated intracellularly to its active form, TFV-DP, which has a long half-life (approximately 95 hours) in hepatic cells. Studies show that TFV-DP can reach concentrations of up to 6 μM in HepG2 cells, significantly enhancing its antiviral efficacy . The metabolism of this compound involves conversion to both this compound monophosphate (TFV-MP) and TFV-DP, with TFV-DP being the predominant active metabolite.
Clinical Efficacy
This compound has been extensively studied in clinical trials for both HIV treatment and prevention. The DISCOVER study demonstrated that emtricitabine combined with this compound alafenamide is effective for pre-exposure prophylaxis (PrEP) against HIV, showing non-inferior efficacy compared to emtricitabine and this compound disoproxil fumarate over a follow-up period of 96 weeks . The incidence of HIV infections was lower in the this compound alafenamide group compared to the disoproxil fumarate group.
Table 2: Clinical Outcomes from the DISCOVER Study
| Treatment Group | HIV Infections (per 100 person-years) | Follow-Up Duration |
|---|---|---|
| Emtricitabine + this compound Alafenamide | 0.16 | 96 weeks |
| Emtricitabine + this compound Disoproxil Fumarate | 0.30 | 96 weeks |
Case Studies and Emerging Research
Recent case studies have explored the broader implications of this compound beyond HIV and HBV treatment. One notable case reported a reduction in disease activity in an HIV-positive patient with multiple sclerosis when treated with this compound-containing antiretrovirals . This suggests potential off-label uses for this compound that warrant further investigation.
Q & A
Q. What experimental models are most appropriate for comparing the efficacy of tenofovir disoproxil fumarate (TDF) and this compound alafenamide (TAF) in preclinical studies?
Methodological Answer:
- Use pharmacokinetic (PK)/pharmacodynamic (PD) modeling to compare intracellular this compound diphosphate (TFV-DP) levels, which correlate with antiviral efficacy. For TAF, prioritize peripheral blood mononuclear cell (PBMC) assays due to its enhanced lymphoid tissue penetration .
- Employ Box-Behnken designs (BBD) for optimizing nanoparticle formulations, allowing three-factor analysis (e.g., drug loading, particle size, release kinetics) with minimal experimental runs (e.g., 15 runs for 3 factors) .
Q. How should researchers design studies to assess renal safety in this compound-based regimens?
Methodological Answer:
- Use Cockcroft-Gault and CKD-EPI equations to monitor creatinine clearance (CrCl) and glomerular filtration rate (GFR) longitudinally. In the Bangkok this compound Study, CrCl declined by 3.92 mL/min in TDF users vs. controls, with resolution post-discontinuation .
- Stratify cohorts by baseline renal function and protease inhibitor (PI) use, as ritonavir-boosted PIs exacerbate TDF nephrotoxicity (e.g., 3.9% CrCl decline in PI+TDF vs. 1.2% in non-TDF groups) .
Q. What statistical methods resolve contradictions in clinical trial outcomes for this compound-based HIV prevention?
Methodological Answer:
- Apply restricted mean survival time (RMST) analysis to compare HCC risk between this compound and entecavir. In a meta-analysis, RMST showed a negligible difference (0.033 years at 5 years), despite Cox models suggesting significance .
- Use competing risk models to account for dropout rates and comorbidities in trials with high heterogeneity (e.g., VOICE trial, where adherence confounded efficacy results) .
Advanced Research Questions
Q. How can population pharmacokinetic (popPK) models address variability in this compound exposure among patients with chronic kidney disease (CKD)?
Methodological Answer:
- Develop Bayesian popPK models integrating sparse sampling data from real-world cohorts. For TAF, prioritize plasma this compound and intracellular TFV-DP measurements to quantify exposure-response relationships in CKD patients .
- Validate models using therapeutic drug monitoring (TDM) data, adjusting for covariates like body weight and CYP3A5 polymorphisms, which influence this compound metabolism .
Q. What molecular mechanisms underpin this compound-associated mitochondrial toxicity in renal proximal tubules?
Methodological Answer:
- Conduct FMO (Frontier Molecular Orbital) analysis to map charge transfer pathways in this compound. Studies show π→π* and n→π* transitions correlate with nephrotoxicity, as evidenced by HOMO-LUMO gaps in DFT simulations .
- Use ABCC2 haplotype screening to identify genetic susceptibility to tubular dysfunction. ABCC2 mutations increase this compound retention in proximal tubules, elevating toxicity risk 2.7-fold .
Q. How do resistance patterns differ between TDF and TAF in long-term antiretroviral therapy (ART)?
Methodological Answer:
- Perform deep sequencing of HIV reverse transcriptase (RT) in virologic failures. In a 3-year trial, K65R mutations emerged in 8 TDF recipients vs. 2 stavudine recipients (p=0.06), suggesting higher barrier with TAF .
- Analyze phylogenetic trees to distinguish transmitted vs. acquired resistance in PrEP studies, where low adherence (e.g., VOICE trial) masks true resistance rates .
Contradiction Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
